molecular formula C15H16N2O6 B2925836 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 551931-25-0

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2925836
CAS No.: 551931-25-0
M. Wt: 320.301
InChI Key: RECHBHNAGCCNHT-JXMROGBWSA-N
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Description

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a recognized and potent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Source . This specific mechanism is of high value in dissecting the complex signaling pathways governed by this nuclear receptor, which is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity Source . By selectively blocking PPARγ activity, this compound serves as a critical research tool for investigating insulin resistance and type 2 diabetes, allowing scientists to explore the downstream effects of inhibiting this pathway without the confounding effects of agonist-induced activation. Furthermore, its application extends to oncology research, particularly in the study of cancers where PPARγ is implicated in tumor progression and survival, such as in certain colorectal and breast cancer models Source . The use of this antagonist enables researchers to probe the therapeutic potential of PPARγ inhibition and to validate novel targets within this critical metabolic and inflammatory pathway.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10(13(19)16-15(17)21)7-9-3-4-11(18)12(8-9)23-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,19,21)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECHBHNAGCCNHT-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

IUPAC Name

  • This compound

Molecular Formula

  • C₁₈H₁₉N₃O₄

Structural Features

The compound features a diazinane ring with significant substituents that contribute to its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group is particularly noteworthy as it is known to influence various biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the 4-hydroxy-3-methoxyphenyl moiety have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

The compound has been studied for its potential anticancer effects. It is hypothesized to exert its action by:

  • Inhibiting cell proliferation : Through interaction with specific kinases and enzymes involved in the cell cycle.
  • Inducing apoptosis : By activating intrinsic apoptotic pathways which lead to programmed cell death.

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses and cancer progression.
  • Receptor Interaction : It may act on various receptors, modulating signaling pathways related to growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated a series of hydrazone derivatives, including those with similar structural characteristics to our compound. The results indicated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to standard treatments .

Study 2: Anticancer Properties

In a separate investigation published in PubMed, compounds with similar diazinane structures were tested for their ability to inhibit tumor growth in vivo. Results showed a reduction in tumor size and improved survival rates in treated groups compared to controls .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
4-Hydroxy-3-methoxybenzaldehydeAntimicrobialDisruption of cell wall synthesis
1-(2-Methoxyphenyl)-1,3-diazinane-2,4,6-trioneAnticancerInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Methoxy vs. Hydroxy-Methoxy Groups
  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione ():

    • Replaces the 4-hydroxy-3-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety.
    • Increased hydrophobicity (XLogP3 ≈ 3.5) due to methoxy groups .
    • Exhibits π-π stacking in crystal structures, which may enhance solid-state stability .
  • (5E)-5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione ():

    • Dimethoxy substitution at positions 2 and 4 reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
    • Higher molecular weight (456.49 g/mol) due to bis(3-methylphenyl) groups, affecting solubility .
(b) Electron-Withdrawing and Bulky Substituents
  • 5-Ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione (): Incorporates a fluorobenzoyl group, enhancing metabolic stability and lipophilicity.

Modifications on the Diazinane Ring

(a) N-Substituent Variations
  • (5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (): Methyl group on the diazinane ring instead of 2-methoxyethyl.
  • 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione ():

    • Bis(4-methylphenyl) substituents increase steric bulk and logP (predicted >4.0), favoring membrane permeability .
(b) Functional Group Replacements
  • 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (): A dimethylamino group replaces the aromatic benzylidene, introducing basicity (pKa ~9-10) and altering electronic properties .

Physicochemical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bonding (Donor/Acceptor)
Target Compound C₁₉H₁₉N₂O₇ 387.37 4-hydroxy-3-methoxyphenyl, 2-methoxyethyl ~2.8 1 / 7
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione C₁₅H₁₆N₂O₅ 304.30 3,4-dimethoxyphenyl, methyl 3.5 0 / 5
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione C₂₇H₂₄N₂O₅ 456.49 2,4-dimethoxyphenyl, bis(3-methylphenyl) 4.2 0 / 5
5-Ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione C₂₀H₁₆FN₂O₄ 367.35 2-fluorobenzoyl, ethyl, phenyl 3.8 0 / 4

Stereochemical and Conformational Differences

  • E vs. Z Isomerism : The target compound’s E-configuration () maximizes conjugation between the benzylidene and diazinane rings, enhancing UV absorption and stability. In contrast, Z-isomers (e.g., ) exhibit distorted geometries that may reduce resonance stabilization .
  • Crystal Packing : Compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione form π-π interactions between aromatic rings, whereas hydroxyl-containing analogs (e.g., ) engage in hydrogen bonding, affecting solubility and melting points .

Q & A

Basic: What synthetic strategies are recommended for preparing (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A general approach involves:

Reacting a thiosemicarbazide derivative with a chloroacetic acid derivative in the presence of sodium acetate.

Refluxing the mixture in a solvent system of DMF and acetic acid (1:2 v/v) for 2 hours to facilitate cyclization .

Recrystallization of the crude product using DMF-ethanol or DMF-acetic acid mixtures to improve purity .

Example Protocol:

StepConditionsSolvent SystemKey ReagentsReference
CyclocondensationReflux (2 h, 110°C)DMF/Acetic Acid (1:2)Thiosemicarbazide, chloroacetic acid, sodium acetate
PurificationCooling, filtrationDMF-Ethanol (1:1)

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
A combination of spectroscopic, crystallographic, and elemental analysis methods is essential:

Single-crystal X-ray diffraction (XRD): Resolves the stereochemistry and confirms the (5E)-configuration. Crystallization in methanol monosolvate systems enhances crystal quality .

Elemental Analysis (CHNS): Validates empirical formula consistency (e.g., using a Vario MICRO CHNS analyzer) .

Spectroscopy:

  • NMR (¹H/¹³C): Assigns proton environments and confirms substituent positions.
  • FT-IR: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Reference Table:

TechniquePurposeKey ObservationsReference
XRDStereochemical confirmation(5E)-configuration, dihedral angles
CHNSElemental compositionC, H, N, S content validation
¹H NMRSubstituent analysisMethoxyethyl proton signals at δ 3.2–3.5 ppm

Advanced: How can computational modeling enhance understanding of this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

Predict electronic transitions: Compare experimental UV-Vis spectra with theoretical excitation energies .

Map molecular orbitals: Identify electron-rich regions (e.g., the methylidene group) for reactivity studies .

Optimize geometry: Validate XRD-derived bond lengths and angles (mean deviation < 0.002 Å) .

Workflow:

  • Software: Gaussian 09 or ORCA for DFT.
  • Basis Set: B3LYP/6-311++G(d,p) for accuracy.
  • Outputs: HOMO-LUMO gaps, dipole moments, electrostatic potential surfaces .

Advanced: How to design experiments to assess environmental persistence and ecotoxicity?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :

Abiotic Stability:

  • Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify half-life.

Biotic Transformation:

  • Use soil/water microcosms to assess microbial degradation.

Ecotoxicity:

  • Acute assays: Daphnia magna (48h LC₅₀).
  • Chronic assays: Algal growth inhibition (72h EC₅₀).

Experimental Design Table:

ParameterConditionsMetricsReference
HydrolysispH 7, 25°CDegradation rate (k)
PhotolysisUV 254 nm, 24hHalf-life (t₁/₂)
MicrocosmSoil/water, 30 daysMetabolite profiling

Advanced: How to resolve contradictions in observed vs. predicted biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

Dose-response validation: Repeat assays with freshly prepared solutions to exclude degradation artifacts.

Solvent optimization: Replace DMSO with acetonitrile if precipitation occurs .

Targeted profiling: Use molecular docking to prioritize biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Case Study:

  • Observed: Low antimicrobial activity in broth microdilution.
  • Hypothesis: Poor membrane permeability due to methoxyethyl group.
  • Solution: Synthesize analogs with lipophilic substituents (e.g., ethyl → hexyl) .

Basic: What stability considerations are critical during storage?

Methodological Answer:

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the trione core.
  • Solvent choice: Dissolve in anhydrous DMSO for long-term stock solutions (≥6 months stability) .

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